3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

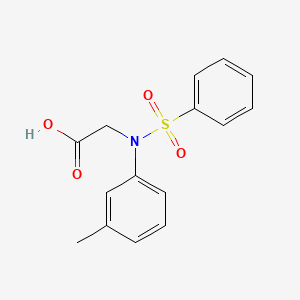

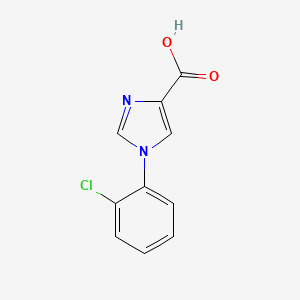

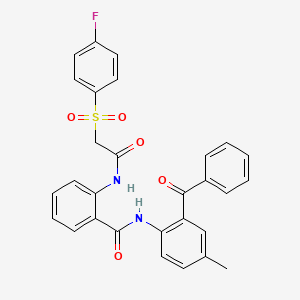

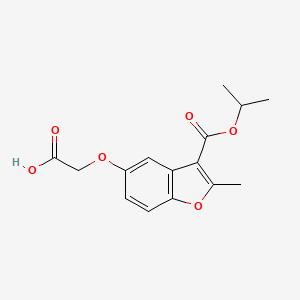

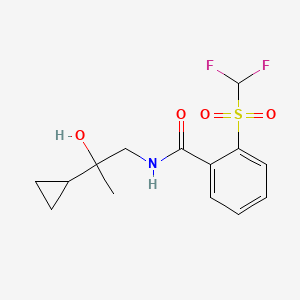

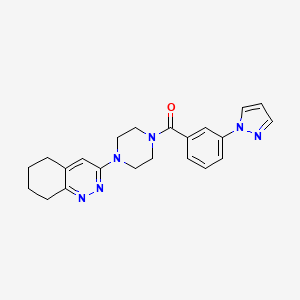

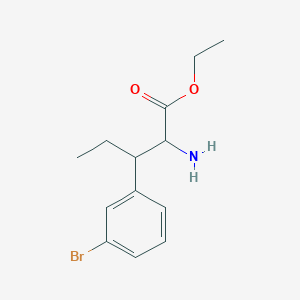

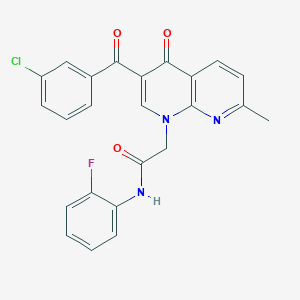

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. The IUPAC name is based on the longest carbon chain in the molecule and the functional groups present .

Synthesis Analysis

The synthesis of an organic compound involves a series of chemical reactions that transform starting materials into the desired product. The choice of reactions depends on the functional groups present in the starting materials and the desired product .Molecular Structure Analysis

Molecular structure analysis often involves techniques such as NMR spectroscopy and X-ray crystallography. NMR spectroscopy can provide information about the number and type of atoms in a molecule, as well as their connectivity . X-ray crystallography can provide a three-dimensional picture of the molecule .Chemical Reactions Analysis

The analysis of chemical reactions involves studying the changes that occur when a compound undergoes a chemical reaction. This can include changes in the functional groups, formation or breaking of bonds, and changes in stereochemistry .Physical And Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be determined through various experimental techniques .Scientific Research Applications

Antibacterial Activity

Research demonstrates the antibacterial potential of chromen-2-one derivatives, highlighting their effectiveness against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. These compounds exhibit significant bacteriostatic and bactericidal properties, suggesting their application in developing new antibacterial agents (Behrami & Dobroshi, 2019).

Liquid Crystalline Properties

Another study focuses on the synthesis and characterization of mesogenic materials based on 1,3,4-oxadiazole with nitro terminal groups. These compounds, including variations with alkoxy terminal chains, exhibited nematic and smectic A liquid crystalline phases, highlighting their potential in the development of liquid crystal displays and other optical applications (Abboud, Lafta, & Tomi, 2017).

Photochromic Applications

The synthesis of photochromic thieno-2H-chromene derivatives from hydroxybenzo[b]thiophenes has been reported. These compounds show promising photochromic behavior, which could be exploited in creating smart materials for optical data storage or UV protection coatings (Queiroz et al., 2000).

Anti-Cancer Activity

A novel curcumin ester synthesized from a 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl scaffold demonstrated significant anti-hepatic cancer activity. This suggests the compound's utility in medicinal chemistry for designing new anticancer drugs (Srivastava et al., 2017).

Synthetic Applications

Research into the Michael addition reaction for synthesizing Warfarin analogs using polystyrene-supported catalysts underscores the synthetic utility of chromen-2-one derivatives in creating clinically relevant compounds. This process highlights an environmentally friendly approach to drug synthesis and the potential for creating a variety of biologically active molecules (Alonzi et al., 2014).

Mechanism of Action

Safety and Hazards

Future Directions

properties

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl 3-nitrobenzoate involves the condensation of 3-nitrobenzoic acid with 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting intermediate is then treated with a base such as triethylamine to form the final product.", "Starting Materials": [ "3-nitrobenzoic acid", "3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride", "N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC)", "triethylamine" ], "Reaction": [ "Step 1: Dissolve 3-nitrobenzoic acid and N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC) in anhydrous dichloromethane and stir for 30 minutes at room temperature to activate the coupling agent.", "Step 2: Add 3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl chloride to the reaction mixture and stir for 24 hours at room temperature to allow for the condensation reaction to occur.", "Step 3: Quench the reaction by adding triethylamine and stir for an additional 2 hours at room temperature.", "Step 4: Filter the reaction mixture and wash the solid with dichloromethane.", "Step 5: Purify the crude product by column chromatography using a mixture of dichloromethane and methanol as the eluent.", "Step 6: Recrystallize the purified product from a suitable solvent such as ethanol to obtain the final product." ] } | |

CAS RN |

610753-59-8 |

Molecular Formula |

C23H15NO7 |

Molecular Weight |

417.373 |

IUPAC Name |

[3-(2-methoxyphenyl)-4-oxochromen-7-yl] 3-nitrobenzoate |

InChI |

InChI=1S/C23H15NO7/c1-29-20-8-3-2-7-17(20)19-13-30-21-12-16(9-10-18(21)22(19)25)31-23(26)14-5-4-6-15(11-14)24(27)28/h2-13H,1H3 |

InChI Key |

MBUPLZLMBSISQG-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C4=CC(=CC=C4)[N+](=O)[O-] |

solubility |

not available |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-1-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2975441.png)

![5-phenyl-1-[4-(trifluoromethyl)benzyl]-1,3-dihydro-2H-1,4-benzodiazepin-2-one](/img/structure/B2975444.png)

![2-(3,5-dinitrophenyl)-1-(2-methoxyethyl)-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2975448.png)

![5-Methyl-7-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2975449.png)

![(4S)-2-amino-7-methyl-4-(5-methylfuran-2-yl)-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile](/img/structure/B2975453.png)